molecular formula C9H11NO2 B1309076 3-(Pyridin-4-yl)butanoic acid CAS No. 373356-33-3

3-(Pyridin-4-yl)butanoic acid

Cat. No.: B1309076
CAS No.: 373356-33-3
M. Wt: 165.19 g/mol
InChI Key: KYSQGRVBIOODEO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Pyridin-4-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the hydroxylation of methylnitrosaminopyridylbutanone . The interaction with cytochrome P450 enzymes leads to the formation of metabolites that can be further studied for their biological effects. Additionally, this compound has been shown to participate in the synthesis of inhibitors of NAD biosynthesis, such as FK866 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This binding interaction results in changes in gene expression and enzyme activity, which in turn affect various cellular processes. Additionally, this compound has been shown to modulate the activity of NAD biosynthesis inhibitors, further highlighting its role in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as cytochrome P450 and NAD biosynthesis inhibitors, influencing the overall metabolic flux and metabolite levels within the cell . This compound’s role in these pathways underscores its potential as a tool for studying cellular metabolism and enzyme regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its effectiveness in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . The precise localization of this compound is essential for its activity and function in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)butanoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids and halides under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(Pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Pyridin-3-yl)butanoic acid
  • 4-(Pyridin-2-yl)butanoic acid
  • 4-(Pyridin-4-yl)butanoic acid

Uniqueness: 3-(Pyridin-4-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQGRVBIOODEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300196
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-33-3
Record name β-Methyl-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373356-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, methanol (31 ml) and acetic acid (0.71 ml, 12.4 mmol) were added to benzyl 3-(4-pyridyl)-2-butenoate (1.75 g, 6.20 mmol), and a nitrogen gas was bubbled through the mixture at room temperature for 10 minutes. A catalytic amount of 10% palladium on carbon was added to the mixture, and the whole was stirred under a hydrogen atmosphere at room temperature overnight. An insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure. The resulting crystals were filtered off with acetone to give 0.61 g (60%) of 3-(4-pyridyl)butyric acid as pale yellow crystals.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(4-pyridyl)-2-butenoate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.19 g, 4.8 mmol) was added to a solution of ethyl 3-methyl-3-pyridin-4-ylpropanoate (Method 8; 0.501 g, 2.6 mmol) in MeOH (10 ml) and water (5 ml). The mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue shaken with 1 M hydrochloric acid (4.8 ml). The solvent was removed in vacuo to leave a colourless solid. M/z 164 (M−H)−.
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
ethyl 3-methyl-3-pyridin-4-ylpropanoate
Quantity
0.501 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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